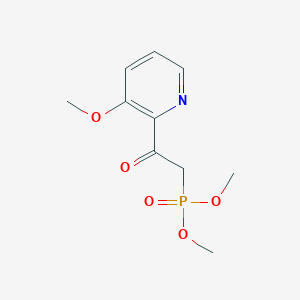
6-(2,5-Dimethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dimethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one, also known as DPPY, is a pyridazinone derivative that has been extensively researched for its potential therapeutic applications. DPPY has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Applications in Biochemistry and Microbiology
The compound 6-(2,5-Dimethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one, and its related derivatives, show significant relevance in the field of biochemistry and microbiology. For instance, 2,6-Dimethoxyphenol, a related compound, has been utilized to study the oxidase activity of various microbial multicopper proteins. This includes its application in the analysis of laccase activity in various microorganisms, highlighting its importance in biochemical research (Solano et al., 2001).
Involvement in Drug Synthesis and Molecular Docking
The compound has relevance in the synthesis of novel drugs and molecular docking studies. Research involving the synthesis of new triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives demonstrates the compound's potential in creating new pharmaceutical agents. These derivatives have shown promising results in molecular docking screenings, indicating their potential utility in the development of new drugs (Flefel et al., 2018).
Role in Anticonvulsant Drug Research
Research into the structural and electronic properties of anticonvulsant drugs, including compounds related to this compound, provides insights into the development of new anticonvulsant medications. These studies involve the analysis of crystal structures and molecular orbital calculations, contributing to the understanding of drug mechanisms and interactions (Georges et al., 1989).
Anticancer and Antiplatelet Research
This compound and its derivatives have been explored for their antiproliferative and antiplatelet activities. For instance, studies on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown potential anticancer effects against various human cancer cell lines. These findings underscore the compound's potential in cancer treatment research (Mallesha et al., 2012). Additionally, research on derivatives of piperlongumine, a related compound, has demonstrated significant antiplatelet activities, suggesting its potential application in cardiovascular diseases (Park et al., 2008).
Eigenschaften
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-25-14-6-8-17(26-2)15(12-14)16-7-9-18(23)22(20-16)13-19(24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMVMTFKUNHCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide](/img/structure/B2605516.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)


![N-{2-[3-(5-amino-1-methyl-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazol-4-yl]ethyl}-3-chloro-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2605524.png)
![2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2605526.png)


![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-fluoro-N'-methylbenzohydrazide](/img/structure/B2605531.png)
